Poly(4-vinylphenol-co-methyl methacrylate)

Overview

Description

Poly(4-vinylphenol-co-methyl methacrylate) is used in electronics for solder resists, etching resists, presensitized printing plates, coatings, and adhesives .

Synthesis Analysis

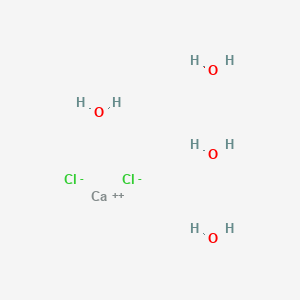

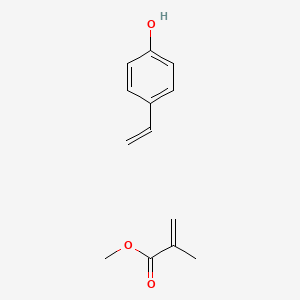

The synthesis of Poly(4-vinylphenol-co-methyl methacrylate) involves the polymerization of 4-vinylphenol and methyl methacrylate monomers . The process is controlled by the structure unit proportion of stabilizers, the concentration of stabilizer (or the initiator), and the polymerization time .

Molecular Structure Analysis

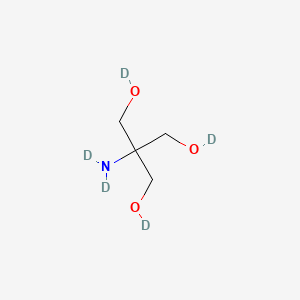

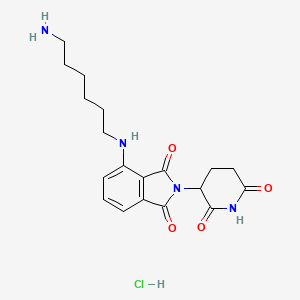

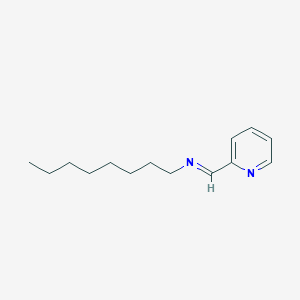

The linear formula of Poly(4-vinylphenol-co-methyl methacrylate) is [CH2CH(C6H4OH)]x[CH2C(CH3)(CO2CH3)]y .

Physical And Chemical Properties Analysis

Poly(4-vinylphenol-co-methyl methacrylate) is a solid with a monomer molar fraction of approximately 50%. It has a molecular weight (Mn) of 3,000-5,000 Da and an average Mw of 8,000-12,000 Da. Its melting point is 224 °C (lit.), and it has a density of 1.3 g/mL at 25 °C (lit.) .

Scientific Research Applications

Hydrogen Bonding and Phase Behavior

- Sequence Distribution Effects: The sequence distribution in poly(vinylphenol-co-methyl methacrylate) (PVPh-co-PMMA) influences hydrogen bonding strength. Random copolymers have a higher fraction of hydrogen-bonded carbonyl groups and a larger interassociation equilibrium constant compared to block copolymers, affecting the glass transition temperature (Lin et al., 2005).

- Phase Behavior with Poly(n-alkyl methacrylates): PVPh blends with a series of poly(n-alkyl methacrylates) exhibit interesting miscibility and phase behavior. Studies include analysis of hydrogen-bonded carbonyl groups and phase diagrams for these blends (Serman et al., 1991).

- Complex Formation in Mixed Systems: PVPh-co-PMMA forms hydrogen bonding complexes with poly(N-vinylpyrrolidone-co-vinyl acetate), indicating strong hydrogen bonds and higher glass transition temperatures in these systems (Akiba et al., 2002).

Miscibility and Interactions in Polymer Blends

- Blends with Poly(styrene-co-4-vinylpyridine): The miscibility and interactions in blends of PVPh-co-PMMA with poly(styrene-co-4-vinylpyridine) show distinct phase behaviors and specific interactions like hydrogen bonding, impacting their physical properties (Belabed et al., 2012).

- Phase Behavior with Poly(methyl methacrylate): The phase behavior of poly(methyl methacrylate) and PVPh blends has been investigated using various analytical techniques, revealing complex interactions and miscibility patterns (Li & Brisson, 1996).

Structural and Morphological Studies

- Orientation Behavior in Stretched Blends: The orientation behavior of PVPh blends in uniaxially stretched films has been studied, showing changes in hydrogen bonds and chain entanglements affecting polymer orientation (Li & Brisson, 1997).

Self-Assembled Structures in Blends

Research on PMMA-b-P4VP/PVPh-b-PS block copolymer mixtures reveals that competing hydrogen bonding interactions lead to hierarchically ordered self-assembled structures, influenced by the proportion of hydrogen-bond acceptors and donors in the system (Tsou & Kuo, 2019).

Laser Scattering Studies

A study using optical laser light scattering (OLLS) on poly(4-vinylphenol-co-2 hydroxethyl methacrylate) explored scattering phenomena, yielding information on molecular weight, second virial coefficient, radius of gyration, and molecular radius, which are crucial for understanding polymer properties in various industrial applications (Ghazy, 2011).

Thermodynamic and Miscibility Analysis

Thermodynamic Properties in Blends

The thermodynamic properties of blends of PVPh-co-PMMA with other polymers have been studied using inverse gas chromatography and differential scanning calorimetry, providing insights into their miscibility and interaction parameters (Benabdelghani et al., 2012).

Miscibility in Solution State

A study on the self-assembly behavior of PMMA-b-P4VP and PS-r-PVPh copolymers in solution through mediated hydrogen bonding has shed light on the influence of solvent quality and copolymer ratios on the morphology and interactions of these polymer blends (Hsu et al., 2008).

properties

IUPAC Name |

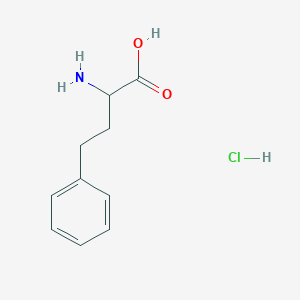

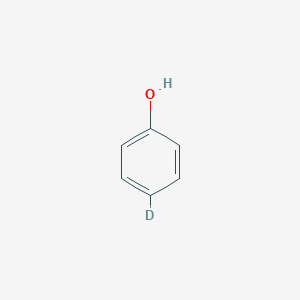

4-ethenylphenol;methyl 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O.C5H8O2/c1-2-7-3-5-8(9)6-4-7;1-4(2)5(6)7-3/h2-6,9H,1H2;1H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRHKEARBQJYMBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC.C=CC1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24979-71-3 | |

| Details | Compound: 2-Propenoic acid, 2-methyl-, methyl ester, polymer with 4-ethenylphenol | |

| Record name | 2-Propenoic acid, 2-methyl-, methyl ester, polymer with 4-ethenylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24979-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethenylphenol;methyl 2-methylprop-2-enoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-Diisopropylphenylimidoneophylidene[racemic-biphen]molybdenum(VI)](/img/structure/B3333859.png)